molecular formula C5H7NO2 B041906 Ethyl 2-((15N)azanylidyne(113C)methyl)acetate CAS No. 130442-98-7

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate

Cat. No.: B041906
CAS No.: 130442-98-7
M. Wt: 115.1 g/mol
InChI Key: ZIUSEGSNTOUIPT-UHJUODCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate is an ester compound characterized by the presence of a nitrogen isotope (^15N) and a carbon isotope (^13C) within its molecular structure. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors, often used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method is the direct treatment of ethyl cyanoacetate with amines at room temperature without the use of solvents . Another method involves stirring the reactants at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

    Base Catalysts: Sodium hydroxide, potassium hydroxide.

    Solvents: Methanol, ethanol.

Major Products

    Transesterification: Produces different esters depending on the alcohol used.

    Esterification: Produces esters from the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the isotopic labels (^15N and ^13C) allow for the tracking of the compound through various metabolic processes, providing insights into enzyme activities and metabolic fluxes .

Comparison with Similar Compounds

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate can be compared with other esters such as ethyl acetate and methyl acetate:

    Ethyl Acetate: Commonly used as a solvent in the production of paints, coatings, and adhesives. It has a simpler structure without isotopic labels.

    Methyl Acetate: Used as a solvent and in the production of acetic acid. It also lacks isotopic labels.

The uniqueness of this compound lies in its isotopic composition, making it valuable for research applications that require precise tracking and analysis of chemical and biological processes .

Biological Activity

Ethyl 2-((15N)azanylidyne(113C)methyl)acetate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrogen atom in its azanylidyne group, which contributes to its unique reactivity and biological properties. The incorporation of isotopes such as 15N^{15}N and 113C^{113}C can also influence its behavior in biological systems, making it a subject for detailed investigation.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms:

  • Antimicrobial Activity : Initial studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of ethyl acetate have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activities.
  • Enzyme Inhibition : Compounds containing azanyl groups are often studied for their ability to inhibit enzymes. Research has demonstrated that similar molecules can act as effective inhibitors of specific enzymes involved in metabolic pathways, which could be a pathway for further exploration with this compound.
  • Cellular Effects : Preliminary cellular assays may reveal how this compound affects cell viability, proliferation, and apoptosis. Understanding these effects is crucial for evaluating its potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of azole derivatives found that certain modifications enhanced their activity against Gram-positive bacteria. This suggests that this compound could be tested similarly for its efficacy against pathogenic bacteria.
  • Toxicological Assessment : Toxicity studies on related compounds have shown varying degrees of safety profiles. For example, ethyl acetate has been assessed for genotoxicity and reproductive toxicity with favorable outcomes . Similar assessments for this compound are necessary to establish its safety.

Data Tables

Property Value/Description
Molecular FormulaC₅H₈N₁O₂ (isotopically labeled)
SolubilitySoluble in polar solvents
Antimicrobial ActivityPotential activity against Gram-positive bacteria
Toxicity LevelTo be determined through specific assays

Properties

IUPAC Name

ethyl 2-((15N)azanylidyne(113C)methyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSEGSNTOUIPT-UHJUODCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[13C]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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